![molecular formula C12H16N2O B1313374 N'-[(1E)-2,2-dimethylpropylidene]benzohydrazide CAS No. 372960-11-7](/img/structure/B1313374.png)
N'-[(1E)-2,2-dimethylpropylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(1E)-2,2-dimethylpropylidene]benzohydrazide is an organic compound with the molecular formula C12H16N2O. It is a derivative of benzohydrazide, characterized by the presence of a 2,2-dimethylpropylidene group attached to the nitrogen atom of the hydrazide moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(1E)-2,2-dimethylpropylidene]benzohydrazide typically involves the condensation reaction between benzohydrazide and 2,2-dimethylpropanal. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated for several hours until the desired product is formed. The product is then purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of N’-[(1E)-2,2-dimethylpropylidene]benzohydrazide follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then subjected to various purification steps, including filtration, washing, and drying, to obtain the final compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: N’-[(1E)-2,2-dimethylpropylidene]benzohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as N’-[(1E)-2,2-dimethylpropylidene]benzohydrazone.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzohydrazides with various functional groups.
Wissenschaftliche Forschungsanwendungen
N’-[(1E)-2,2-dimethylpropylidene]benzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N’-[(1E)-2,2-dimethylpropylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, it can interact with cellular components, leading to the disruption of cellular processes and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
N’-[(1E)-2,2-dimethylpropylidene]benzohydrazide can be compared with other similar compounds, such as:
Benzohydrazide: The parent compound, which lacks the 2,2-dimethylpropylidene group.
N’-[(1E)-2,2-dimethylpropylidene]benzohydrazone: An oxidized derivative with similar properties.
Substituted Benzohydrazides: Compounds with various substituents on the benzene ring, which can exhibit different chemical and biological properties.
The uniqueness of N’-[(1E)-2,2-dimethylpropylidene]benzohydrazide lies in its specific structural features, which confer distinct reactivity and potential biological activities compared to its analogs.
Eigenschaften
CAS-Nummer |
372960-11-7 |
|---|---|
Molekularformel |
C12H16N2O |
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
N-[(Z)-2,2-dimethylpropylideneamino]benzamide |
InChI |
InChI=1S/C12H16N2O/c1-12(2,3)9-13-14-11(15)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,15)/b13-9- |
InChI-Schlüssel |
AMSONEKMVLMUKM-LCYFTJDESA-N |
SMILES |
CC(C)(C)C=NNC(=O)C1=CC=CC=C1 |
Isomerische SMILES |
CC(C)(C)/C=N\NC(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(C)C=NNC(=O)C1=CC=CC=C1 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B1313291.png)

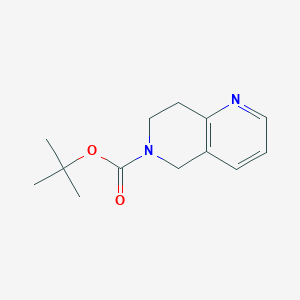
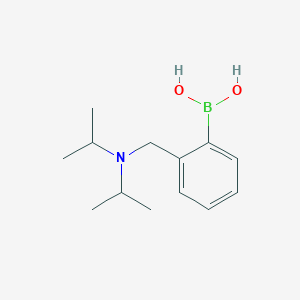
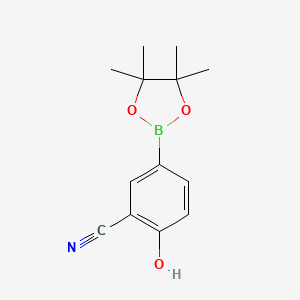
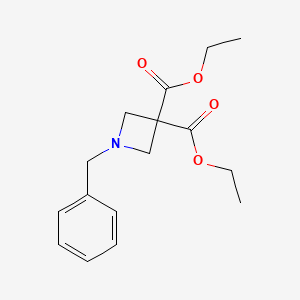
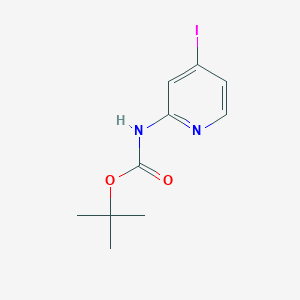
acetic acid](/img/structure/B1313310.png)
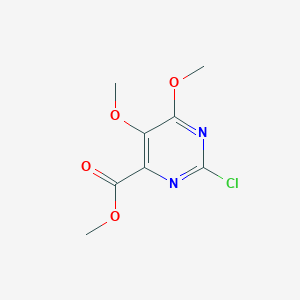
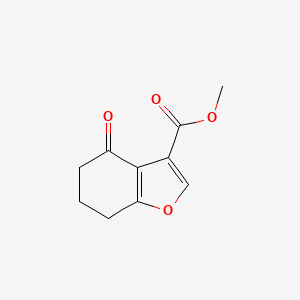

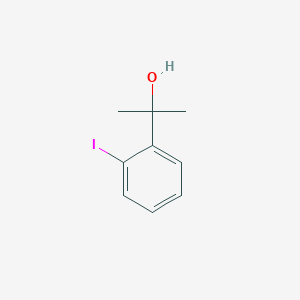
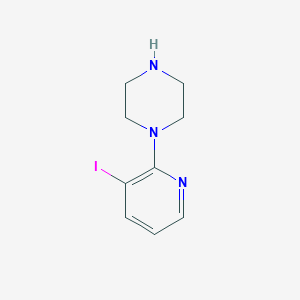
![(S)-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine](/img/structure/B1313322.png)
